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2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine
Overview
Description
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine is an organic compound belonging to the piperidine family. It is characterized by its unique structure, which includes four methyl groups attached to the piperidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine typically involves the conjugate addition reaction of ammonia to phorone, followed by a reduction step using the Wolff-Kishner reaction . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound often involves continuous-flow synthesis techniques. For instance, the reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor has been reported to yield high purity products efficiently .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxone as an oxidant.
Substitution: It reacts with allylic chlorides to form allylated tertiary amines.
Reductive Amination: It can be used in the reductive amination of aldehydes and alkynes to form propargylamines.
Common Reagents and Conditions
Common reagents used in these reactions include oxone for oxidation, allylic chlorides for substitution, and aldehydes and alkynes for reductive amination. The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and propargylamines, each with specific applications in various fields .
Scientific Research Applications
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. For instance, it is known to undergo oxidation reactions mediated by cytochrome P450 enzymes, leading to the formation of reactive oxygen species . These reactive species can then interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Known for its use in the preparation of metallo-amide bases and selective generation of silylketene acetals.
2,2,6,6-Tetramethyl-4-piperidone: Used in the synthesis of hindered amine light stabilizers.
Uniqueness
2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used in diverse applications. Its ability to form stable intermediates and products makes it valuable in both research and industrial settings.
Biological Activity
2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine (commonly referred to as TMTHP) is a nitrogen-containing heterocyclic compound with significant biological activity. Its unique structure allows it to participate in various biochemical processes, making it of interest in pharmacological and toxicological research. This article discusses the biological activities associated with TMTHP, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C₉H₁₇N
- Molecular Weight: 139.238 g/mol
- Density: 0.806 g/cm³
- Boiling Point: 162.5 °C
Mechanisms of Biological Activity
TMTHP exhibits several biological activities primarily due to its ability to interact with reactive oxygen species (ROS) and modulate various cellular pathways:
- Antioxidant Activity : TMTHP has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .
- Neuroprotective Effects : Research indicates that TMTHP may offer neuroprotection by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. It alters the binding affinity between amyloid-beta and modulators of peptide aggregation .
- Modulation of Cellular Signaling : TMTHP influences various signaling pathways that are critical for cell survival and function. Its role in modulating pathways related to inflammation and apoptosis has been documented in several studies.
Case Study 1: Neuroprotection Against Oxidative Stress
A study published in the Russian Journal of Applied Chemistry highlighted TMTHP's ability to reduce oxidative stress markers in neuronal cells exposed to toxic agents. The results indicated a significant decrease in cell death rates when treated with TMTHP compared to control groups .
Case Study 2: Amyloid-Beta Interaction
In a study examining the interaction between amyloid-beta peptides and potential modulators, TMTHP was identified as a promising candidate for reducing peptide aggregation. The research demonstrated that TMTHP significantly decreased the formation of amyloid plaques in vitro .
Summary of Biological Activities
Properties
IUPAC Name |
2,2,6,6-tetramethyl-1,3-dihydropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-8(2)6-5-7-9(3,4)10-8/h5-6,10H,7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDUNXCLPOKBNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC(N1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150034 | |
Record name | Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-69-2 | |
Record name | Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 3,4-didehydro-2,2,6,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00150034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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